Methyl 4-(2,4-difluorophenoxy)pyrrolidine-2-carboxylate
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Overview
Description
METHYL (2S,4S)-4-(2,4-DIFLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a difluorophenoxy group and a methyl ester functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4S)-4-(2,4-DIFLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the difluorophenoxy moiety.
Esterification: The final step involves the esterification of the carboxylic acid group on the pyrrolidine ring with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of METHYL (2S,4S)-4-(2,4-DIFLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE may involve optimized versions of the above synthetic routes, utilizing large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4S)-4-(2,4-DIFLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
METHYL (2S,4S)-4-(2,4-DIFLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which METHYL (2S,4S)-4-(2,4-DIFLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The difluorophenoxy group and pyrrolidine ring play crucial roles in binding to these targets and eliciting the desired biological or chemical response.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2S,4S)-4-(2,4-DICHLOROPHENOXY)-2-PYRROLIDINECARBOXYLATE
- METHYL (2S,4S)-4-(2,4-DIBROMOPHENOXY)-2-PYRROLIDINECARBOXYLATE
- METHYL (2S,4S)-4-(2,4-DIMETHOXYPHENOXY)-2-PYRROLIDINECARBOXYLATE
Uniqueness
METHYL (2S,4S)-4-(2,4-DIFLUOROPHENOXY)-2-PYRROLIDINECARBOXYLATE is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
methyl 4-(2,4-difluorophenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYCXFAVFUOFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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